molecular formula C18H12O3 B3052047 Benzoic acid,2-(2-naphthalenylcarbonyl)- CAS No. 38119-03-8

Benzoic acid,2-(2-naphthalenylcarbonyl)-

Cat. No.: B3052047
CAS No.: 38119-03-8
M. Wt: 276.3 g/mol
InChI Key: BGLNPRRTOGJLIE-UHFFFAOYSA-N
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Description

Benzoic acid,2-(2-naphthalenylcarbonyl)-: is an organic compound with the molecular formula C18H12O3. It is a derivative of benzoic acid where the carboxyl group is substituted with a naphthalenylcarbonyl group. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid,2-(2-naphthalenylcarbonyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoic acid and 2-naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of benzoic acid,2-(2-naphthalenylcarbonyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Benzoic acid,2-(2-naphthalenylcarbonyl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and materials .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial or anticancer activities, making it a candidate for drug development .

Industry: In the industrial sector, benzoic acid,2-(2-naphthalenylcarbonyl)- is used in the production of dyes, pigments, and polymers. Its unique structure allows it to impart specific properties to these materials .

Mechanism of Action

The mechanism of action of benzoic acid,2-(2-naphthalenylcarbonyl)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: Benzoic acid,2-(2-naphthalenylcarbonyl)- is unique due to its combined structural features of benzoic acid and naphthalene. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2-(naphthalene-2-carbonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-17(15-7-3-4-8-16(15)18(20)21)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLNPRRTOGJLIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291323
Record name 2-(naphthalen-2-ylcarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38119-03-8
Record name NSC74889
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(naphthalen-2-ylcarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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